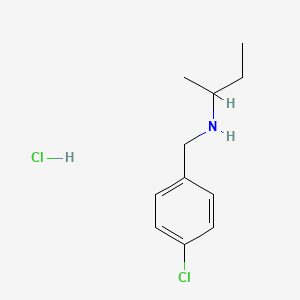

N-(4-Chlorobenzyl)-2-butanamine hydrochloride

Vue d'ensemble

Description

N-(4-Chlorobenzyl)-2-butanamine hydrochloride, also known as 4-CBC, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in pharmacology and drug development. This compound belongs to the class of phenethylamines, which are known for their psychoactive effects. However, the focus of

Applications De Recherche Scientifique

Neuroprotective Applications

Neuroprotection is a significant area of application for compounds related to N-(4-Chlorobenzyl)-2-butanamine hydrochloride, specifically in the context of cerebral ischemia. Research has identified novel Ca(2+) channel blockers that exhibit substantial neuroprotective effects in vivo. These compounds, including derivatives of N-(4-Chlorobenzyl)-2-butanamine, have been studied in models of global and focal cerebral ischemia. They have shown significant protection against ischemia-induced brain injury, suggesting their potential as therapeutic agents against ischemic brain damage. The neuroprotection is attributed to the compounds' ability to modulate calcium channels, which plays a crucial role in neuronal cell death pathways during ischemic events (Hicks, Ward, & O'Neill, 2000).

Antifungal Efficacy

Another important application is in the domain of antifungal agents, where butenafine (a derivative related to N-(4-Chlorobenzyl)-2-butanamine hydrochloride) has demonstrated significant antifungal activity. Butenafine, specifically, has been effective against various mycoses with its mechanism possibly related to interactions with cell membrane phospholipids and the permeabilization of fungal cell walls. Its high lipophilicity may also contribute to its long duration of action by allowing it to act as a local depot for slow drug release. This dual action—interaction with lipids and increased membrane permeability—underscores the compound's potential in topical antifungal treatments (Mingeot-Leclercq, Gallet, Flore, Van Bambeke, Peuvot, & Brasseur, 2001).

Molecular and Kinetic Studies

On a more fundamental level, research into the molecular structure and kinetics of reactions involving similar compounds has provided insights into their behavior and potential applications. Studies involving gas electron diffraction, alongside MP2 and DFT calculations, have shed light on the molecular structure of unstable imines, which are structurally related to N-(4-Chlorobenzyl)-2-butanamine hydrochloride. Such investigations not only enhance our understanding of these compounds' structural characteristics but also inform their synthesis and potential applications in various fields, including materials science and pharmaceuticals (Egawa & Konaka, 2001).

Propriétés

IUPAC Name |

N-[(4-chlorophenyl)methyl]butan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN.ClH/c1-3-9(2)13-8-10-4-6-11(12)7-5-10;/h4-7,9,13H,3,8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUVUIKOATHODGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=CC=C(C=C1)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Chlorobenzyl)-2-butanamine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

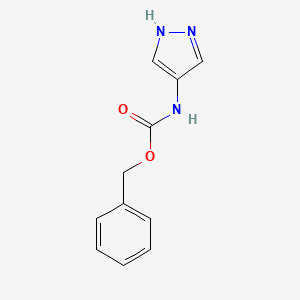

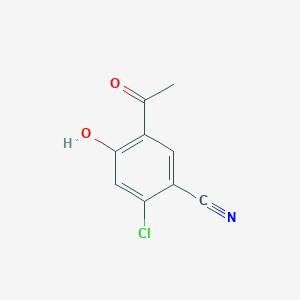

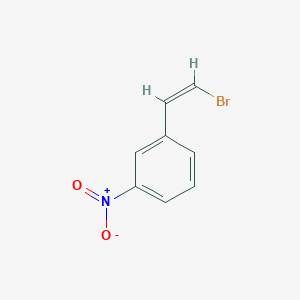

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one](/img/structure/B3085522.png)

![N-[(4-chlorophenyl)methyl]oxan-4-amine](/img/structure/B3085528.png)

![Propanoic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-2-methyl-](/img/structure/B3085561.png)

![(Butan-2-yl)[(3,4-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085572.png)